molecular formula C20H21FN2O4S B2477373 1-(2-fluorophenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide CAS No. 1058243-85-8

1-(2-fluorophenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide

Cat. No. B2477373
CAS RN: 1058243-85-8
M. Wt: 404.46
InChI Key: SHNPTCPHQGWGEH-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C20H21FN2O4S and its molecular weight is 404.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 1-(2-fluorophenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide and its derivatives have been explored in various synthetic methodologies. For instance, (A. Korolev et al., 2003) elaborated methods for synthesizing (indol-3-yl)methanesulfonamide using indoline or indoxyl compounds. This highlights the compound's versatility in chemical synthesis.
  • Similarly, the reaction of related sulfonamides with terminal acetylenes, as studied by (T. Sakamoto et al., 1988), produced 1-methylsulfonyl-indoles, indicating the compound's utility in creating structurally diverse molecules.

Biological Activity

  • Compounds derived from this chemical structure have been investigated for their biological activities. For instance, (Yusuf Akbaba et al., 2014) synthesized sulfonamides derived from indanes and tetralines, including compounds similar to this compound, and evaluated their inhibition effects on human carbonic anhydrase isozymes, showing potential medical applications.

Physical and Chemical Interactions

  • The compound's derivatives have also been studied for their physical and chemical interactions. (I. Sterkhova et al., 2014) investigated the structure and self-association in solution of a similar compound, revealing insights into its molecular behavior and potential for forming complexes.

Applications in Organic Chemistry

  • The derivatives of this compound find applications in organic chemistry, such as the synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering agents, as demonstrated by (M. Watanabe et al., 1997). This indicates its relevance in pharmaceutical research.

properties

IUPAC Name

1-(2-fluorophenyl)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S/c21-17-5-2-1-4-15(17)13-28(25,26)22-16-8-7-14-9-10-23(18(14)12-16)20(24)19-6-3-11-27-19/h1-2,4-5,7-8,12,19,22H,3,6,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNPTCPHQGWGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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